molecular formula C17H24N2O4 B11604749 2-{4-Oxo-4-[2-(phenylcarbonyl)hydrazinyl]butan-2-yl}hexanoic acid

2-{4-Oxo-4-[2-(phenylcarbonyl)hydrazinyl]butan-2-yl}hexanoic acid

Cat. No.: B11604749
M. Wt: 320.4 g/mol
InChI Key: ZMFSHJMWRKJXOQ-UHFFFAOYSA-N
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Description

2-[4-OXO-4-(PHENYLFORMOHYDRAZIDO)BUTAN-2-YL]HEXANOIC ACID is a complex organic compound with a unique structure that includes a phenylformohydrazido group and a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-OXO-4-(PHENYLFORMOHYDRAZIDO)BUTAN-2-YL]HEXANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenylhydrazine with an appropriate keto acid to form the phenylformohydrazido intermediate. This intermediate is then reacted with a butan-2-one derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-OXO-4-(PHENYLFORMOHYDRAZIDO)BUTAN-2-YL]HEXANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted phenylformohydrazido compounds. These products can further undergo additional reactions to form more complex molecules .

Scientific Research Applications

2-[4-OXO-4-(PHENYLFORMOHYDRAZIDO)BUTAN-2-YL]HEXANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-OXO-4-(PHENYLFORMOHYDRAZIDO)BUTAN-2-YL]HEXANOIC ACID involves its interaction with specific molecular targets and pathways. The phenylformohydrazido group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-OXO-4-(PHENYLFORMOHYDRAZIDO)BUTAN-2-YL]HEXANOIC ACID is unique due to its combination of the phenylformohydrazido group and the hexanoic acid backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

2-[4-(2-benzoylhydrazinyl)-4-oxobutan-2-yl]hexanoic acid

InChI

InChI=1S/C17H24N2O4/c1-3-4-10-14(17(22)23)12(2)11-15(20)18-19-16(21)13-8-6-5-7-9-13/h5-9,12,14H,3-4,10-11H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)

InChI Key

ZMFSHJMWRKJXOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)CC(=O)NNC(=O)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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